molecular formula C25H39N7Na3O17P3S B12101801 butanoyl Coenzyme A (sodium salt)

butanoyl Coenzyme A (sodium salt)

Cat. No.: B12101801
M. Wt: 903.6 g/mol
InChI Key: PRMIKLPNYYDDCC-UHFFFAOYSA-K
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Description

Butanoyl Coenzyme A (sodium salt) is a short-chain acyl coenzyme A derivative. It plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids. This compound is an intermediate in the synthesis of butyrate, a short-chain fatty acid produced by colonic bacteria, which is essential for maintaining the colonic environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoyl coenzyme A (sodium salt) typically involves the reaction of butyric acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction proceeds through the formation of butyryl-adenylate intermediate, which then reacts with coenzyme A to form butanoyl coenzyme A. The sodium salt form is obtained by neutralizing the product with sodium hydroxide .

Industrial Production Methods

Industrial production of butanoyl coenzyme A (sodium salt) follows similar principles but on a larger scale. The process involves the use of bioreactors where the reaction conditions such as pH, temperature, and substrate concentrations are meticulously controlled to optimize yield and purity. Enzymatic methods using butyryl-CoA synthetase can also be employed to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Butanoyl coenzyme A (sodium salt) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butanoyl coenzyme A (sodium salt) has diverse applications in scientific research:

Mechanism of Action

Butanoyl coenzyme A (sodium salt) exerts its effects primarily through its role in fatty acid metabolism. It acts as an acyl group donor in various biochemical reactions, facilitating the transfer of the butanoyl group to other molecules. This process is crucial for the synthesis and degradation of fatty acids. The molecular targets include enzymes such as butyryl-CoA dehydrogenase and butyryl-CoA synthetase, which are involved in the metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Acetyl Coenzyme A: Involved in the metabolism of carbohydrates and fats.

    Propionyl Coenzyme A: Plays a role in the metabolism of odd-chain fatty acids.

    Malonyl Coenzyme A: Involved in fatty acid synthesis.

Uniqueness

Butanoyl coenzyme A (sodium salt) is unique due to its specific role in the synthesis of butyrate, which is crucial for maintaining gut health. Unlike acetyl coenzyme A and propionyl coenzyme A, which are involved in broader metabolic processes, butanoyl coenzyme A has a more specialized function in the colonic environment .

Properties

IUPAC Name

trisodium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMIKLPNYYDDCC-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N7Na3O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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